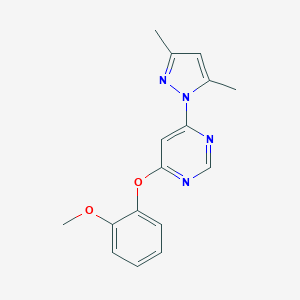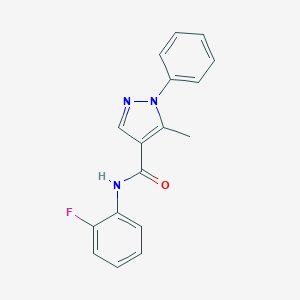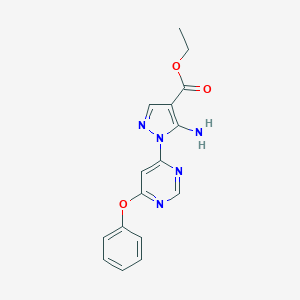![molecular formula C13H6Cl2F4N2O B287678 2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 43-9006 or sorafenib. This compound has gained attention due to its potential as a cancer treatment. In
Mecanismo De Acción
BAY 43-9006 works by inhibiting the activity of several protein kinases that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK pathway, which is involved in cell division, and the VEGF/VEGFR pathway, which is involved in the growth of blood vessels that supply tumors. By inhibiting these pathways, BAY 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. BAY 43-9006 has also been shown to have anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BAY 43-9006 in lab experiments is its specificity. It targets specific signaling pathways involved in cancer cell growth and proliferation, which makes it a valuable tool for studying these pathways. However, one limitation of using BAY 43-9006 is its potential toxicity. It can have off-target effects on other signaling pathways, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research involving BAY 43-9006. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its use in other types of cancer, such as breast and lung cancer. Additionally, researchers can study the mechanisms of resistance to BAY 43-9006 and develop strategies to overcome it. Finally, there is a need for further research on the safety and toxicity of BAY 43-9006 to determine its potential as a clinical treatment for cancer.
Conclusion:
In conclusion, BAY 43-9006 is a chemical compound with potential as a cancer treatment. Its synthesis involves several steps, and it has been extensively studied for its anti-cancer properties. BAY 43-9006 works by inhibiting specific signaling pathways involved in cancer cell growth and proliferation. It has several biochemical and physiological effects, but it also has limitations in terms of potential toxicity. There are several future directions for research involving BAY 43-9006, including its use in combination therapy and its potential as a clinical treatment for cancer.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps. The first step is the reaction of 2,6-dichloro-5-nitropyridine with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction produces 2,6-dichloro-5-(4-trifluoromethylphenyl)pyridine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. Finally, the carboxylic acid group is activated with a coupling reagent to form the amide bond with N,N-dimethylformamide. The resulting product is BAY 43-9006.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells by targeting several signaling pathways, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. BAY 43-9006 has been shown to be effective against several types of cancer, including liver, kidney, and thyroid cancer.
Propiedades
Nombre del producto |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
|---|---|
Fórmula molecular |
C13H6Cl2F4N2O |
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-6(2-4-7)13(17,18)19/h1-5H,(H,20,22) |
Clave InChI |
LMNCTBWZBXPIBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
